molecular formula C11H10FN3O B1483312 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2097983-02-1

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1483312
CAS No.: 2097983-02-1
M. Wt: 219.21 g/mol
InChI Key: YYFMZJYRZDFFAW-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Biological Activity: A study by Hamed et al. (2020) described the synthesis of heteroaryl pyrazole derivatives, which were reacted with chitosan to form Schiff bases. These compounds, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, were screened for antimicrobial activity against various bacteria and fungi. The results showed that the antimicrobial activity depended on the type of Schiff base moiety (Hamed et al., 2020).

Structural Studies

  • Crystal Structures of Pyrazole Compounds: Loh et al. (2013) synthesized four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. These compounds were characterized using X-ray single crystal structure determination (Loh et al., 2013).

Synthesis of Novel Derivatives

  • Novel Pyrazole Derivatives Synthesis

    Al-Ghamdi (2019) aimed to synthesize new heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives. The study involved various cyclization and coupling reactions, yielding a range of pyrazole derivatives (Al-Ghamdi, 2019).

  • Synthesis of Pyrazolinone and Pyrazole Derivatives

    Aly et al. (2004) described the synthesis of novel pyrazolinone and pyrazole derivatives, including 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. These compounds were obtained through reactions with different reagents such as hippuric acid and sodium azide (Aly et al., 2004).

Fluorescence Studies

  • Effect on Fluorescence: Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde, including 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde. This study explored the photophysical properties and how substituents on the benzene ring in the newly annulated pyridine ring affect absorption and emission (Patil et al., 2010).

Antitumor and Antimicrobial Applications

  • Synthesis and Antitumor Activity

    Alam et al. (2017) designed and synthesized novel pyrazole pyridine derivatives, evaluating their in vitro cytotoxic activity against various human cancer cell lines. The study highlighted the significant cytotoxicity of some compounds compared to standard drugs (Alam et al., 2017).

  • Synthesis and Antimicrobial Evaluation

    Mekky and Sanad (2019) synthesized novel thiohydrazonates and pyrazolo[3,4-b]pyridines, evaluating their antimicrobial activities. The study provided insights into the inhibitory activity of these compounds against various bacterial strains (Mekky & Sanad, 2019).

Properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFMZJYRZDFFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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